

Chemical structure and properties of Filbertone

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Compound of Interest

Compound Name: *Filbertone*

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Filbertone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filbertone, the principal flavor compound found in hazelnuts, is a chiral molecule with the IUPAC name (E)-5-Methylhept-2-en-4-one. This guide provides an in-depth overview of its chemical structure, physicochemical properties, and synthesis. It also explores the current understanding of its biological activity, primarily focusing on the mechanism of olfactory perception. Detailed experimental workflows for synthesis and analysis, alongside a generalized sensory evaluation protocol, are presented to support further research and development.

Chemical Structure and Properties

Filbertone is a volatile organic compound belonging to the enone class of ketones. Its chemical structure is characterized by a seven-carbon chain with a double bond between carbons 2 and 3, a ketone group at carbon 4, and a methyl group at carbon 5. The presence of a chiral center at carbon 5 gives rise to two enantiomers: (S)-(+)-**Filbertone** and (R)-(-)-**Filbertone**. These enantiomers exhibit distinct sensory properties, with the (S)-enantiomer being the primary contributor to the characteristic hazelnut aroma.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Filbertone** is presented in Table 1. This data is essential for its handling, formulation, and analysis.

Property	Value	Reference(s)
IUPAC Name	(2E)-5-Methyl-2-hepten-4-one	[2]
Synonyms	Hazelnut ketone, (E)- Filbertone	[3]
CAS Number	102322-83-8 (racemic), 122440-59-9 ((S)-enantiomer), 135910-94-0 ((R)-enantiomer)	[2]
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[3]
Appearance	Clear, colorless to light yellow liquid	[4]
Boiling Point	~167 °C	[4]
Flash Point	~57 °C	[4]
Specific Gravity (D20/4)	0.847 – 0.853	[4]
Refractive Index (n _{20/D})	1.442 – 1.446	[4]
Solubility	Slightly soluble in water	

Spectroscopic Data

The structural elucidation and purity assessment of **Filbertone** are typically performed using various spectroscopic techniques. A summary of expected spectroscopic data is provided in Table 2.

Technique	Key Features
^1H NMR	Signals corresponding to the vinyl protons of the α,β -unsaturated system, the methine proton at the chiral center, and the methyl and ethyl groups.
^{13}C NMR	Resonances for the carbonyl carbon, the olefinic carbons, the chiral carbon, and the aliphatic carbons.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of Filbertone, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy	A strong absorption band for the C=O stretching of the α,β -unsaturated ketone, C=C stretching, and C-H stretching vibrations.

Synthesis of Filbertone

Several synthetic routes for **Filbertone** have been developed, aiming for high yield and stereoselectivity. The choice of method often depends on the desired enantiomeric purity and the scale of production.

Original Laboratory Synthesis

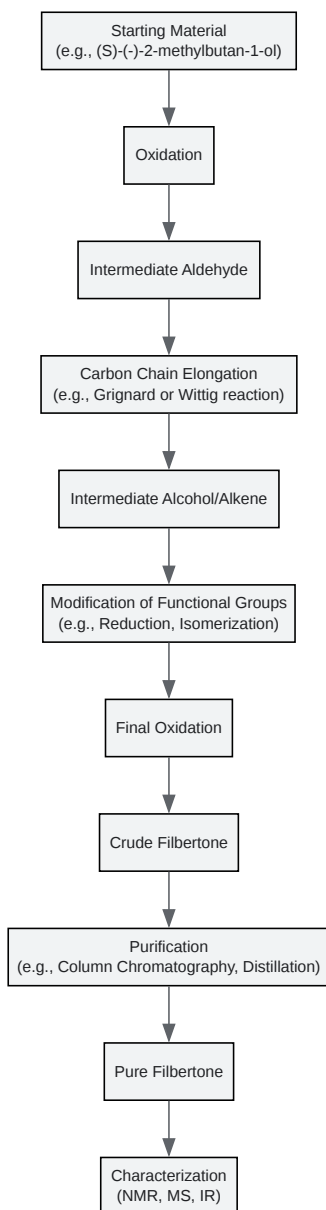
The first reported synthesis of (+)-(E,5S)-**Filbertone** started from (S)-(-)-2-methylbutan-1-ol.[1] This multi-step process involves oxidation, nucleophilic addition, stereospecific reduction, and a final oxidation step.

Alternative Synthetic Routes

Other synthetic approaches have been explored to improve efficiency and reduce the use of hazardous reagents. One such method involves the condensation of butanone and acetaldehyde, followed by reduction and a final condensation step.[5] Another alternative route utilizes pyridinium chlorochromate (PCC) as an oxidizing agent and involves a double bond isomerization step.[6]

General Experimental Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of **Filbertone**, encompassing the key stages from starting materials to the purified product.



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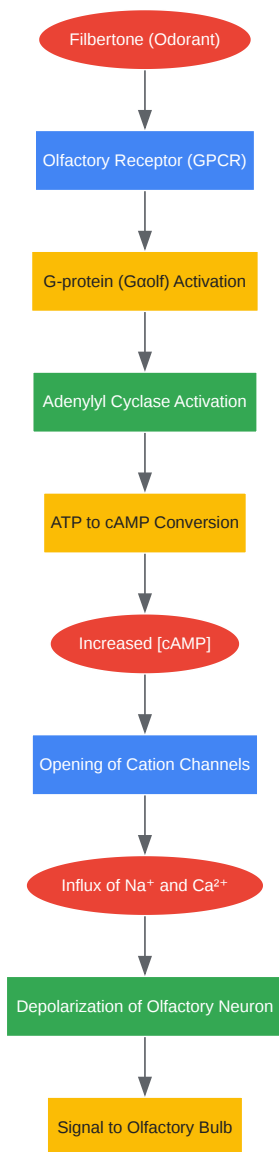
A generalized workflow for the chemical synthesis of **Filbertone**.

Biological Activity: Olfactory Perception

The primary biological activity of **Filbertone** is its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic hazelnut aroma. The general mechanism of olfactory signal transduction is a G-protein coupled receptor (GPCR) cascade.

When an odorant molecule like **Filbertone** binds to its specific olfactory receptor(s), it triggers a conformational change in the receptor.^{[7][8]} This activates an associated G-protein ($G_{\alpha\text{olf}}$), which in turn stimulates adenylyl cyclase to produce cyclic AMP (camp).^{[7][9]} The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na^+ and Ca^{2+}) and depolarization of the olfactory sensory neuron.^{[7][8][9]} This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, resulting in the perception of smell.^{[7][9]}

The following diagram illustrates the olfactory signal transduction pathway.



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The olfactory signal transduction pathway initiated by **Filbertone**.

Experimental Protocols

Analysis of Filbertone using GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of **Filbertone** in various matrices.

Protocol:

- **Sample Preparation:** Depending on the matrix (e.g., hazelnut oil, food product), a suitable extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent extraction is employed to isolate the volatile compounds, including **Filbertone**.[\[10\]](#)
- **Gas Chromatography:** The extracted volatiles are injected into a GC equipped with a chiral capillary column to separate the (R) and (S) enantiomers. A suitable temperature program is used to achieve optimal separation.
- **Mass Spectrometry:** The separated compounds are introduced into a mass spectrometer for ionization and detection. The resulting mass spectrum, showing the molecular ion and characteristic fragment ions, is used for identification.
- **Quantification:** For quantitative analysis, a calibration curve is prepared using standard solutions of **Filbertone**.

Sensory Evaluation Protocol

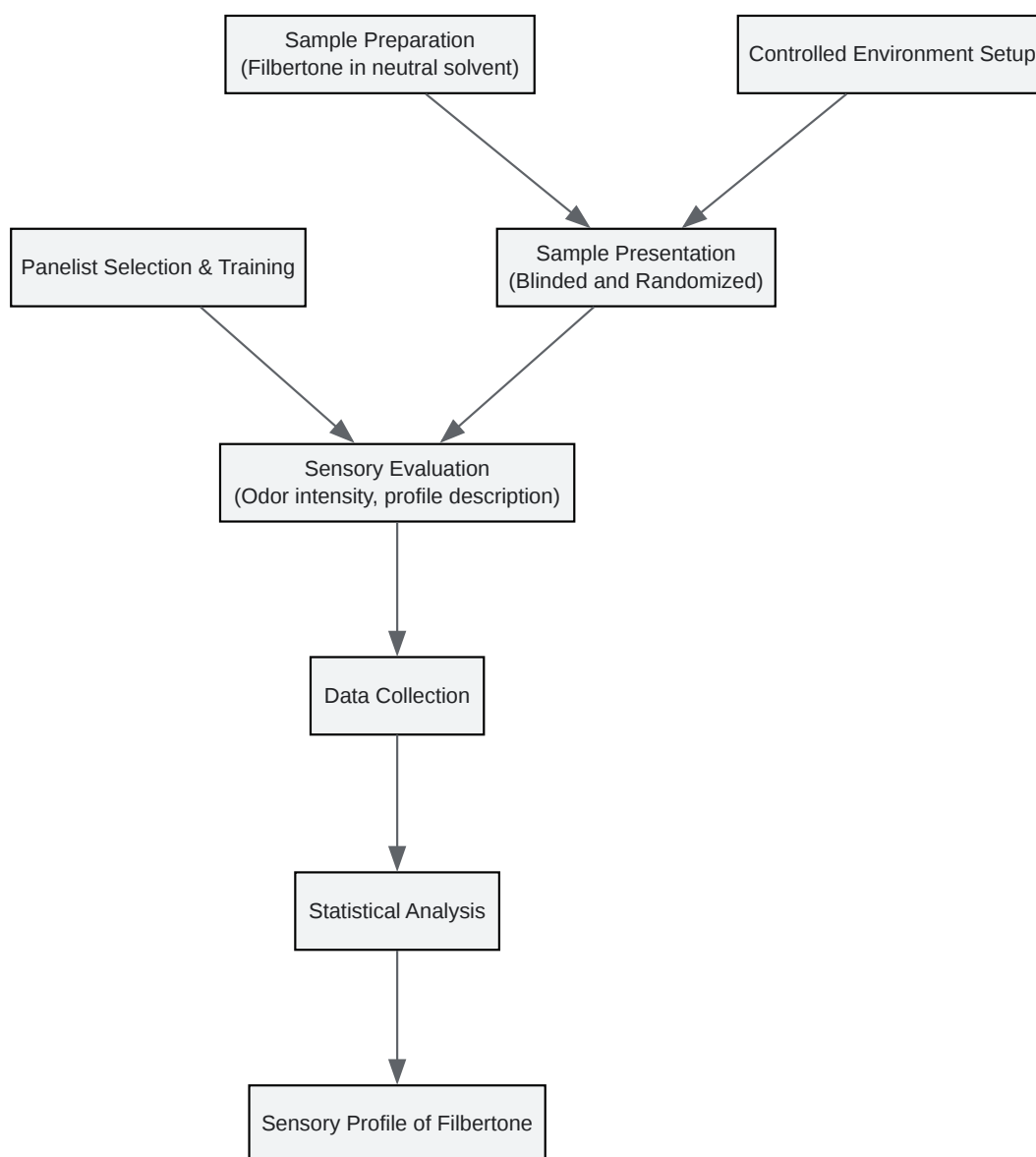
Sensory evaluation is crucial for characterizing the odor profile of **Filbertone** and its enantiomers. A trained sensory panel is typically used for this purpose.

Protocol:

- **Panelist Selection and Training:** Panelists are screened for their sensory acuity and trained to recognize and describe different aroma attributes.
- **Sample Preparation:** Solutions of **Filbertone** (and its individual enantiomers, if available) are prepared in a neutral solvent (e.g., water, ethanol, or odorless oil) at various concentrations. [\[11\]](#)
- **Evaluation Procedure:** Samples are presented to the panelists in a controlled environment (e.g., individual booths with controlled lighting and temperature).[\[12\]](#) Panelists are asked to evaluate the odor intensity and describe the aroma profile using a standardized vocabulary.

- **Data Analysis:** The sensory data is collected and statistically analyzed to determine the sensory characteristics of the samples.

The following diagram outlines a general workflow for sensory evaluation.



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A generalized workflow for the sensory evaluation of **Filbertone**.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of **Filbertone**. The detailed information and experimental workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of flavor chemistry, analytical chemistry, and drug development. Further research into the specific olfactory receptors for **Filbertone** and the development of more sustainable and efficient synthetic methods will continue to be areas of interest.

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